molecular formula C9H11NO3 B14715753 Benzyl alcohol, 3,5-dimethyl-, nitrate CAS No. 15285-43-5

Benzyl alcohol, 3,5-dimethyl-, nitrate

Cat. No.: B14715753
CAS No.: 15285-43-5
M. Wt: 181.19 g/mol
InChI Key: CHDZRXQPKVNDRJ-UHFFFAOYSA-N
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Description

Benzyl alcohol, 3,5-dimethyl-, nitrate is an organic compound that belongs to the class of benzyl alcohol derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring and a nitrate group attached to the benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, 3,5-dimethyl-, nitrate typically involves the nitration of 3,5-dimethylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, 3,5-dimethyl-, nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrate group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

    Reduction: 3,5-Dimethylbenzylamine.

    Substitution: Various substituted benzyl alcohol derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl alcohol, 3,5-dimethyl-, nitrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of benzyl alcohol, 3,5-dimethyl-, nitrate involves its interaction with molecular targets and pathways. The nitrate group can undergo reduction to form reactive nitrogen species, which can interact with cellular components. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Lacks the methyl and nitrate groups, making it less reactive in certain chemical reactions.

    3,5-Dimethylbenzyl alcohol: Similar structure but without the nitrate group, leading to different reactivity and applications.

    Benzyl nitrate: Contains a nitrate group but lacks the methyl groups, resulting in different chemical properties.

Uniqueness

Benzyl alcohol, 3,5-dimethyl-, nitrate is unique due to the presence of both methyl and nitrate groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

15285-43-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(3,5-dimethylphenyl)methyl nitrate

InChI

InChI=1S/C9H11NO3/c1-7-3-8(2)5-9(4-7)6-13-10(11)12/h3-5H,6H2,1-2H3

InChI Key

CHDZRXQPKVNDRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CO[N+](=O)[O-])C

Origin of Product

United States

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